

An In-depth Technical Guide to Diallyl Bisphenol A (CAS 1745-89-7)

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Compound of Interest

Compound Name: Diallyl bisphenol A

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl bisphenol A (CAS 1745-89-7), also known as 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a modified bisphenol A derivative with significant applications in polymer chemistry and emerging interest in pharmacology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a modifier for thermosetting resins. Furthermore, this document delves into its recently identified biological activity as an inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), a key enzyme implicated in metabolic syndrome, making it a compound of interest for drug development professionals.

Chemical and Physical Data

Diallyl bisphenol A is typically a light yellow or brown viscous liquid at room temperature.[1][2][3] Its chemical structure consists of a bisphenol A backbone with two allyl groups attached to the phenolic rings, which enhances its reactivity, particularly in polymerization reactions.[4]

Compound Identification

Identifier	Value
CAS Number	1745-89-7[1][3]
EINECS Number	217-121-1[1][3]
Molecular Formula	C ₂₁ H ₂₄ O ₂ [1][3]
Molecular Weight	308.41 g/mol [1][5]
InChI Key	WOCGGVRGNIEDSZ-UHFFFAOYSA-N[6]
Canonical SMILES	<chem>CC(C1=CC=C(C(=C1)CC=C)O)(C2=CC=C(C(=C2)CC=C)O)C</chem> [6]
Synonyms	2,2'-Diallylbisphenol A, 4,4'-(Propane-2,2-diyl)bis(2-allylphenol), 4,4'-Isopropylidenebis(2-allylphenol), O-DABPA, DBA[1][3][7]

Physicochemical Properties

Property	Value
Appearance	Light yellow or brown viscous liquid/solid-liquid mixture[1][2][6]
Boiling Point	445.2 °C at 760 mmHg (Predicted)[1][3]
Density	1.08 g/mL at 25 °C[1][5]
Flash Point	>230 °F (>110 °C)[1][3]
Refractive Index	n _{20/D} 1.587[1][5]
Water Solubility	31.1 mg/L at 20 °C[1][6]
pKa	10.53 ± 0.10 (Predicted)[1][3]
LogP	4.12 at 20 °C[6]

Safety and Handling

Diallyl bisphenol A is classified as a hazardous substance. It is corrosive and may cause skin sensitization.[5] Appropriate personal protective equipment, including gloves, safety glasses,

and a lab coat, should be worn when handling this chemical.^[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

Hazard Classification	Code
GHS Pictograms	Corrosive, Health Hazard, Environmental Hazard
Signal Word	Danger ^[5]
Hazard Statements	H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction) ^[5]
Precautionary Statements	P260, P264, P272, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501

Experimental Protocols

Synthesis of Diallyl Bisphenol A

A common method for the synthesis of **diallyl bisphenol A** involves the reaction of bisphenol A with an allyl halide, such as 3-chloropropene, in the presence of a base.^[8] This is followed by a Claisen rearrangement.

Materials:

- Bisphenol A (0.657 mol)
- Ethylene glycol monobutyl ether (356 g)
- Water (19 g)
- Sodium hydroxide (1.325 mol)
- Sodium carbonate (0.132 mol)
- 3-chloropropene (1.581 mol)

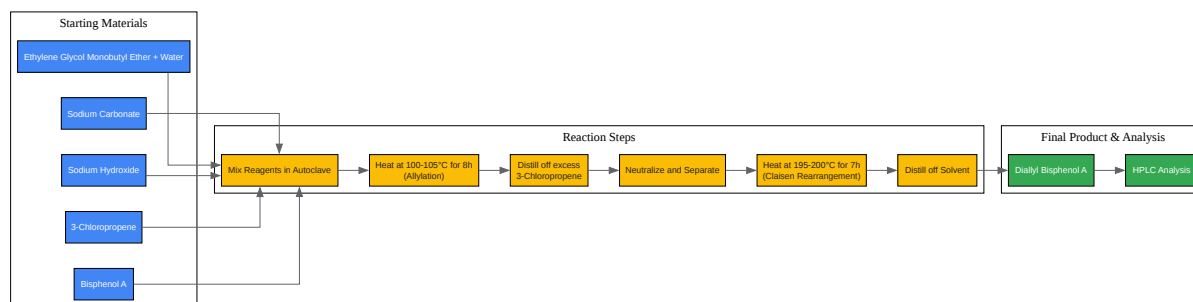
- Autoclave with stirrer
- Distillation apparatus

Procedure:

- To an autoclave equipped with a stirrer, add 356 g of ethylene glycol monobutyl ether and 19 g of water.[8]
- Add 150 g (0.657 mol) of bisphenol A to the autoclave.[8]
- Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate.[8]
- Add 121 g (1.581 mol) of 3-chloropropene, seal the autoclave, and heat the reaction mixture to 100-105 °C for 8 hours.[8]
- After the reaction is complete, remove the unreacted 3-chloropropene by distillation.[8]
- Perform an aqueous phase separation and neutralize the reaction mixture.[8]
- A subsequent heat treatment (Claisen rearrangement) is performed by heating the resulting bisphenol A diallyl ether solution in an autoclave at 195-200 °C for 7 hours under a pressure of 0.1 MPaG.[8]
- Finally, remove the ethylene glycol monobutyl ether by distillation under reduced pressure at 150 °C to obtain the **diallyl bisphenol A** product.[8]

Expected Outcome:

The yield of the final product, 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is approximately 82%, with a purity of around 92.0% as determined by HPLC area percentage.[8]



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Caption: Workflow for the synthesis of **Diallyl bisphenol A**.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for monitoring the synthesis reaction and assessing the purity of the final product.[8] A typical analysis of the reaction mixture might show **diallyl bisphenol A** at 92.0%, with minor amounts of bisphenol A and bisphenol A monoallyl ether.[8] For the analysis of bisphenol A and its analogues, reversed-phase HPLC is commonly employed.[9]

- Column: C18 reversed-phase column.[9]
- Mobile Phase: A gradient of acetonitrile and water is typically effective.[9]

- Detection: UV-Vis detection.

2.2.2. UPLC-MS/MS for Biological Samples

For the determination of **diallyl bisphenol A** and other bisphenol A analogues in biological matrices, a more sensitive method such as UPLC-MS/MS is required.[\[10\]](#)

- Sample Preparation: Supported liquid extraction (SLE) can be used for sample cleanup.[\[10\]](#)
- Chromatography: UPLC with a suitable column (e.g., Acquity UPLC BEH C18).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[\[10\]](#)
- Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.[\[10\]](#)

2.2.3. Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR are used to confirm the chemical structure of **diallyl bisphenol A**. While specific peak assignments are not readily available in public literature, supplier data confirms that NMR spectra are used for structure confirmation.
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic peaks for the hydroxyl (-OH), aromatic (C=C), and allyl (C=C) groups. FTIR spectra for **diallyl bisphenol A** are available for reference from chemical suppliers.[\[11\]](#)[\[12\]](#)

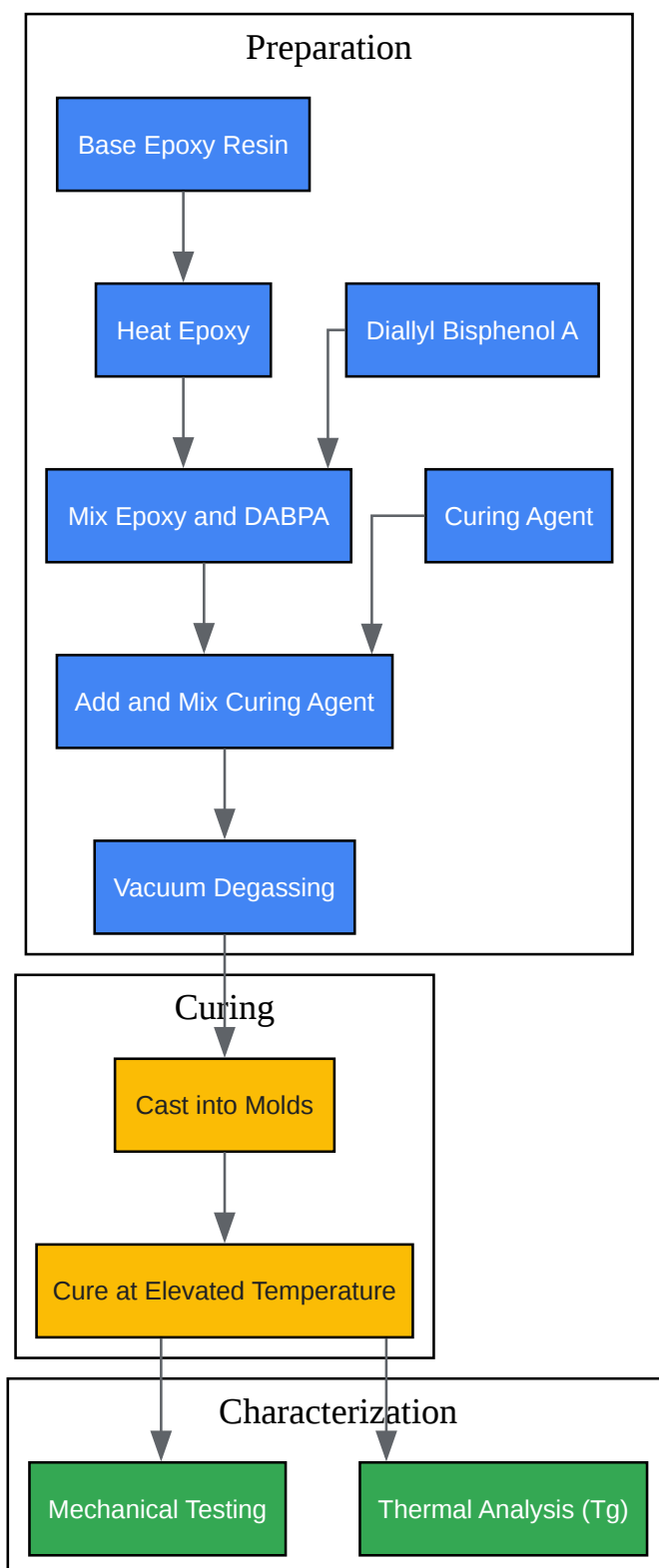
Applications in Polymer Chemistry

Diallyl bisphenol A is primarily used as a modifying monomer for thermosetting resins such as bismaleimide (BMI), epoxy, and phenolic resins.[\[1\]](#)[\[6\]](#)[\[7\]](#) Its incorporation into the polymer matrix can significantly enhance the toughness, heat resistance, and processability of the resulting material.[\[7\]](#) It can also act as an active diluent for thermosetting resins.[\[7\]](#)

Experimental Workflow for Epoxy Resin Modification:

- Preparation of the Resin Blend:

- Heat the base epoxy resin (e.g., a bisphenol-A-based epoxy) to reduce its viscosity (e.g., 60 °C for 10 minutes).[13]
- Add the desired weight percentage of **diallyl bisphenol A** (e.g., 5-15 wt.%) to the heated epoxy resin.
- Mechanically mix the components until a homogeneous blend is achieved (e.g., 250 rpm for 20 minutes).[13]
- Addition of Curing Agent and Degassing:
 - Cool the mixture to a suitable temperature (e.g., 40 °C).[13]
 - Add a stoichiometric amount of a curing agent (e.g., an anhydride hardener) and mix thoroughly.[13]
 - Place the mixture in a vacuum oven to remove any entrapped air bubbles.[13]
- Curing:
 - Cast the resin mixture into molds.
 - Cure the samples using a specific temperature profile (e.g., 4 hours at 80 °C followed by a post-cure of 8 hours at 130 °C).[13]
- Characterization of the Cured Resin:
 - Perform mechanical testing (e.g., tensile strength, flexural modulus).
 - Conduct thermal analysis (e.g., Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (T_g)).



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Caption: Experimental workflow for epoxy resin modification with **Diallyl bisphenol A**.

Biological Activity and Relevance in Drug Development

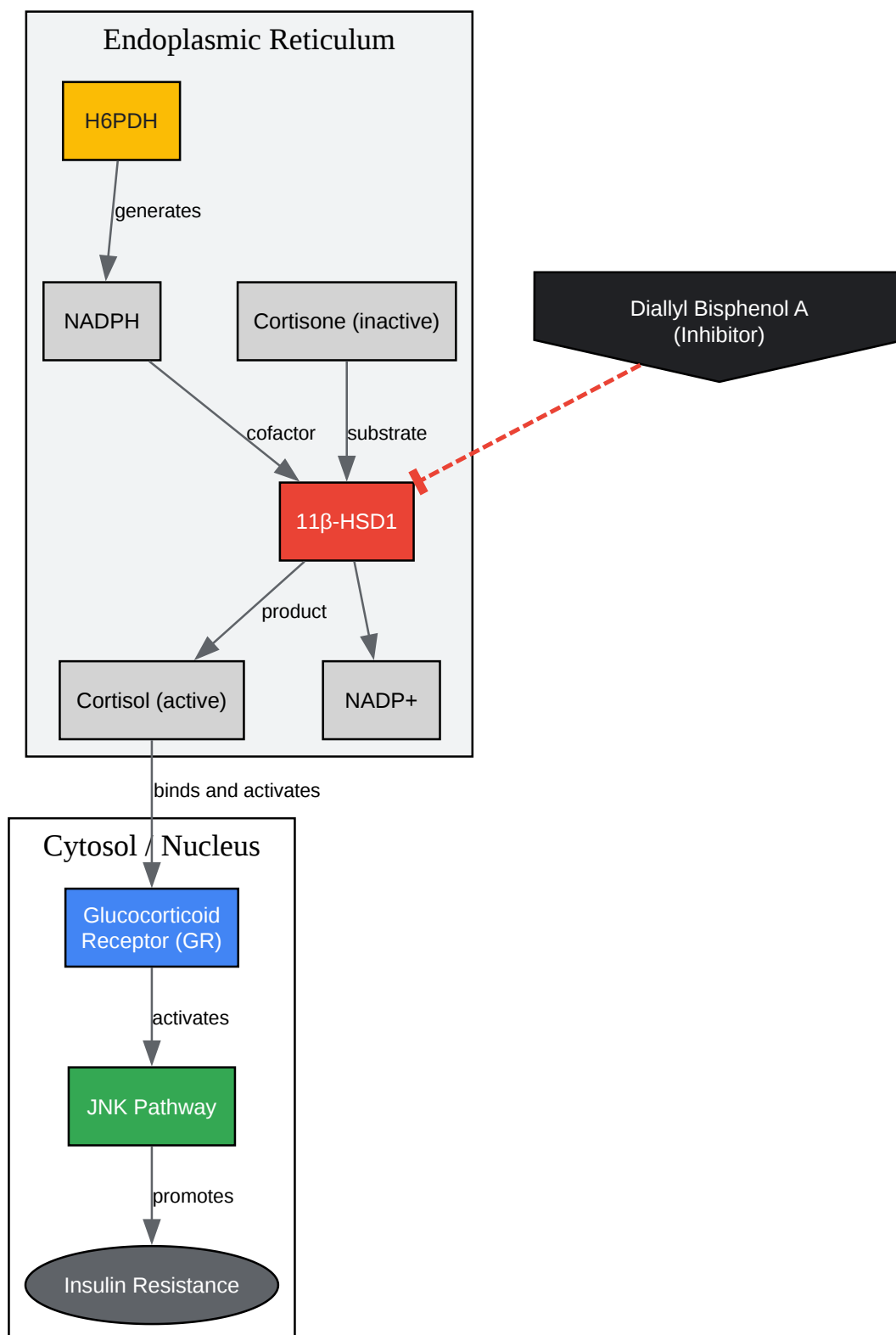
Recent studies have identified **diallyl bisphenol A** as an inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.[2][14] Overactivity of 11 β -HSD1, particularly in adipose and liver tissues, is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[2][14] Therefore, inhibitors of 11 β -HSD1 are being investigated as potential therapeutic agents for these conditions.

Inhibition of 11 β -HSD1

In a study investigating the effects of various bisphenol A analogues on human and rat 11 β -HSD1, **diallyl bisphenol A** was shown to be an inhibitor of the human enzyme with an IC₅₀ value of 13.36 μ M. The study also indicated that it acts as a mixed/competitive inhibitor.

11 β -HSD1 Signaling Pathway in Metabolic Syndrome

The 11 β -HSD1 enzyme is located in the endoplasmic reticulum and its reductase activity is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH).[14] In metabolic tissues like adipose tissue, elevated 11 β -HSD1 activity leads to increased intracellular cortisol levels. This excess cortisol can then bind to the glucocorticoid receptor (GR), leading to downstream effects that contribute to insulin resistance, such as the activation of the JNK signaling pathway.[15] Inhibition of 11 β -HSD1, therefore, represents a promising strategy to mitigate the adverse metabolic effects of excess glucocorticoid action.[2]



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Caption: Simplified signaling pathway of 11 β -HSD1 and the inhibitory action of **Diallyl bisphenol A**.

Experimental Protocol: 11 β -HSD1 Inhibition Assay

This protocol is adapted from studies on the inhibition of 11 β -HSD1 by bisphenol A analogues.

Materials:

- Human liver microsomes (as a source of human 11 β -HSD1)
- Cortisone (substrate)
- NADPH (cofactor)
- **Diallyl bisphenol A** (test inhibitor)
- Reaction buffer (e.g., phosphate-buffered saline)
- Acetonitrile (for reaction quenching)
- UPLC-MS/MS system

Procedure:

- Prepare a reaction mixture containing the enzyme source (e.g., 1 μ g human liver microsome), NADPH (0.2 mM), and the substrate cortisone in a reaction buffer.
- Add varying concentrations of **diallyl bisphenol A** to the reaction mixture to determine the dose-response relationship.
- Incubate the reaction mixture in a shaking water bath at a controlled temperature (e.g., 37 °C) for a specific duration.
- Terminate the reaction by adding a quenching solution, such as acetonitrile.
- Analyze the formation of the product, cortisol, from the substrate, cortisone, using a validated UPLC-MS/MS method.

- Calculate the percentage of inhibition at each concentration of **diallyl bisphenol A** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Diallyl bisphenol A (CAS 1745-89-7) is a versatile chemical with established utility in polymer science and a promising profile for pharmacological research. Its ability to enhance the properties of thermosetting resins makes it a valuable component in the materials industry. For drug development professionals, its inhibitory activity against 11 β -HSD1 presents a potential starting point for the design of novel therapeutics for metabolic disorders. This guide has provided a comprehensive overview of its chemical data, detailed experimental protocols, and insights into its applications and biological activity, serving as a valuable resource for researchers and scientists in relevant fields. Further research into its detailed analytical characterization and in vivo efficacy is warranted.

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